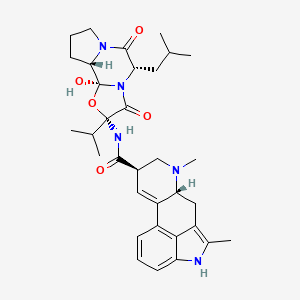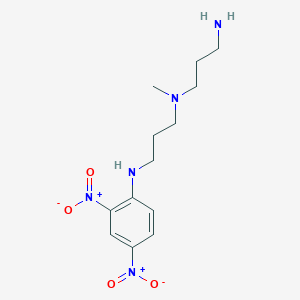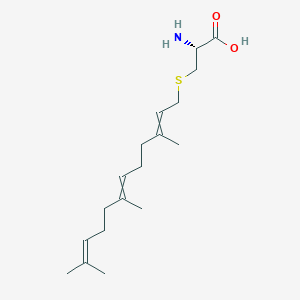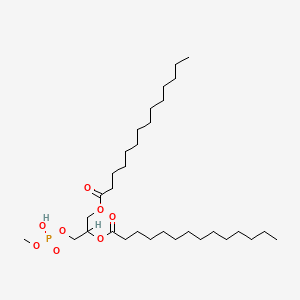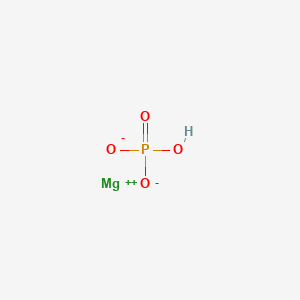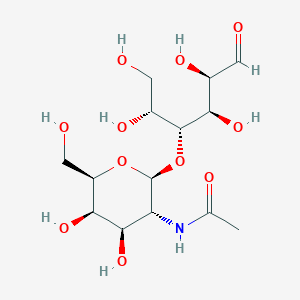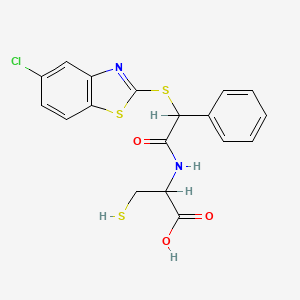![molecular formula C30H52O B1220948 (3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol CAS No. 28196-47-6](/img/structure/B1220948.png)
(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol is a natural product found in Azolla nilotica with data available.
Scientific Research Applications
Structural Analysis and Conformation
Structural analysis plays a crucial role in understanding the three-dimensional conformation and chemical behavior of compounds. For instance, Peipiņš et al. (2014) studied the molecular structure of a related compound, Betulin 3,28-di-O-tosylate, highlighting the chair conformations of cyclohexane rings and a twisted envelope conformation of the cyclopentane ring. This study provides insight into the stereochemistry and potential reactivity of the compound under investigation (Peipiņš et al., 2014).
Molecular Docking in Cardiovascular Research
Molecular docking studies, such as those by Raja and Ramya (2018), utilize computational methods to predict the interaction between a small molecule and a protein, which is pivotal in drug design. The compound under discussion showed potential binding affinity with cardiovascular disorder receptors, indicating its significance in developing therapies for cardiovascular diseases (Raja & Ramya, 2018).
Pharmacognosy and Natural Product Chemistry
Exploring the chemical constituents of medicinal plants, as done by Nurlybekova et al. (2019) in their study on Ligularia narynensis, reveals the presence of complex molecules, including the compound of interest. Such research underscores the potential of natural products as sources of new pharmaceuticals and provides a foundation for the synthesis of novel compounds with enhanced biological activities (Nurlybekova et al., 2019).
Antimicrobial Applications
The search for new antimicrobial agents is critical due to the rising resistance to existing drugs. Compounds such as those synthesized by Doraswamy and Ramana (2013), which include structural motifs similar to the compound , have been evaluated for their antimicrobial potential, highlighting the importance of such compounds in developing new antimicrobial strategies (Doraswamy & Ramana, 2013).
Scientific Research Applications of (3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol
1. Structural Analysis and Conformation
The compound has been studied for its molecular structure and conformation. For instance, in a study by Peipiņš et al. (2014), the title compound was obtained by tosylation of naturally occurring betulin. They noted that all the cyclohexane rings adopt chair conformations and the cyclopentane ring adopts a twisted envelope conformation. This structural analysis is crucial for understanding the compound's potential in various scientific applications (Peipiņš et al., 2014).
2. Molecular Docking in Cardiovascular Research
This compound has been used in molecular docking studies related to cardiovascular diseases. Raja and Ramya (2018) conducted molecular docking studies of phytoconstituents isolated from Polygonum glabrum and Buddleja asiatica. They found that this compound showed potential binding affinity with cardiovascular disorder receptors such as Troponin I-interacting kinase (TNNI3K). These findings are significant for the development of new therapies for cardiovascular diseases (Raja & Ramya, 2018).
3. Pharmacognosy and Natural Product Chemistry
The compound's presence in natural products and its pharmacological significance have been explored. For instance, González-Platas et al. (1999) isolated a structurally related triterpene, filic-3-ene, from Davallia canariensis. The study of such compounds is important in the field of pharmacognosy, providing insights into the potential medicinal use of natural products (González-Platas et al., 1999).
4. Chemoinformatics and Synthetic Applications
The compound and its derivatives have been studied in the context of chemoinformatics and synthetic chemistry. For example, Wu et al. (2000) synthesized derivatives involving similar structural elements for potential applications in various chemical syntheses. Such studies contribute to the advancement of chemoinformatics and the development of new synthetic methodologies (Wu et al., 2000).
properties
CAS RN |
28196-47-6 |
|---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H52O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19-25,31H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |
InChI Key |
KIYYUMANFSBVAV-MZIWDXLGSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
synonyms |
hopanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



